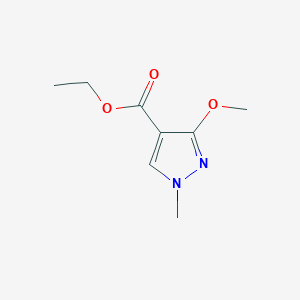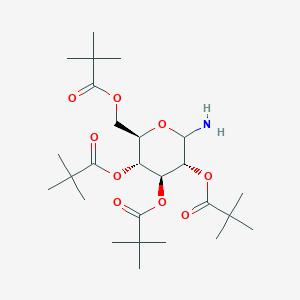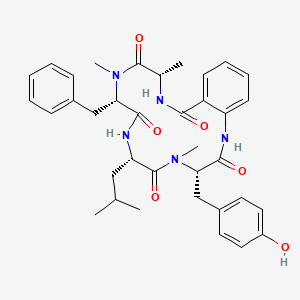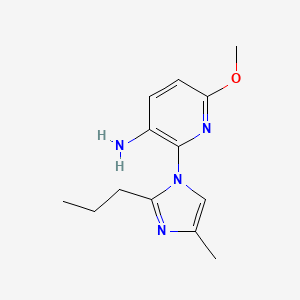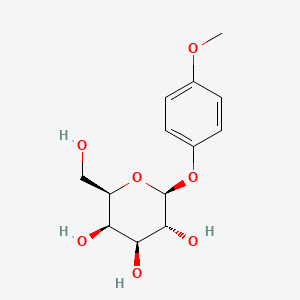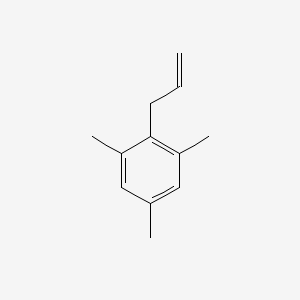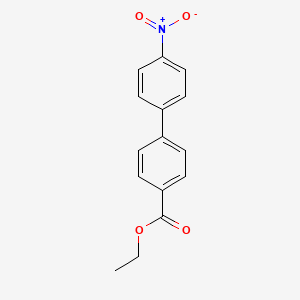
Ethyl 4-(4-nitrophenyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-nitrophenyl)benzoate is an organic compound with the molecular formula C15H13NO4 It is a derivative of benzoic acid and is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4-(4-nitrophenyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(4-nitrophenyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of diazonium salts. In this procedure, 4-nitroaniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with ethyl benzoate in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Ethyl 4-(4-nitrophenyl)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: 4-(4-aminophenyl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-(4-nitrophenyl)benzoic acid and ethanol.
科学的研究の応用
Ethyl 4-(4-nitrophenyl)benzoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of drugs with anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of ethyl 4-(4-nitrophenyl)benzoate depends on the specific application. In general, the nitro group can undergo reduction to form reactive intermediates that interact with biological targets. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes. The ester group can also be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical reactions.
類似化合物との比較
Ethyl 4-(4-nitrophenyl)benzoate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-(3-nitrophenyl)benzoate: Similar structure but with the nitro group in the meta position.
Ethyl 4-(4-aminophenyl)benzoate: Similar structure but with an amino group instead of a nitro group.
特性
IUPAC Name |
ethyl 4-(4-nitrophenyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-2-20-15(17)13-5-3-11(4-6-13)12-7-9-14(10-8-12)16(18)19/h3-10H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKHMXKMNWEQHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464489 |
Source


|
| Record name | Ethyl 4-(4-nitrophenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6242-99-5 |
Source


|
| Record name | Ethyl 4-(4-nitrophenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Chlorothieno[3,2-b]pyridine](/img/structure/B1354074.png)
![Benzenemethanol, 4-[2-(methylamino)ethoxy]-](/img/structure/B1354075.png)


![5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B1354080.png)
